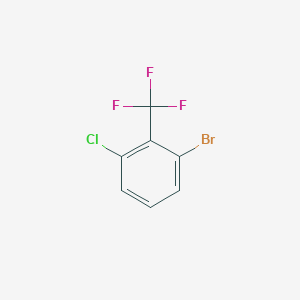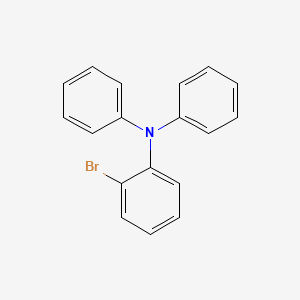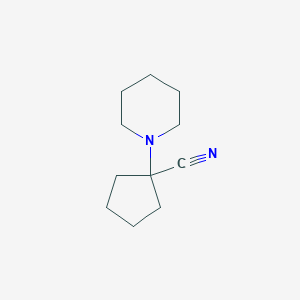
1-Bromo-3-chloro-2-(trifluoromethyl)benzene
Descripción general
Descripción
1-Bromo-3-chloro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H3BrClF3 It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)benzene derivatives. For instance, a Friedel-Crafts acylation followed by halogenation can be employed to introduce the bromine and chlorine atoms onto the benzene ring . Another method involves the use of bromine-magnesium exchange reactions with i-PrMgCl-LiCl in tetrahydrofuran (THF) at 0°C, which is strongly accelerated by electron-withdrawing substituents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-chloro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are typically used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-chloro-2-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-chloro-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the compound. This group can stabilize negative charges and enhance the compound’s electrophilic properties, making it more reactive in substitution and coupling reactions . The bromine and chlorine atoms also play a crucial role in determining the compound’s reactivity and selectivity in various reactions.
Comparación Con Compuestos Similares
1-Bromo-3-chloro-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
3-Bromobenzotrifluoride: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Bromo-2-chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene: Contains an additional chloromethyl group, which can further influence its reactivity and applications.
Propiedades
IUPAC Name |
1-bromo-3-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQQGXRDHXMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604398 | |
| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857061-44-0 | |
| Record name | 1-Bromo-3-chloro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















